molecular formula C9H7N3O4 B13216583 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13216583
M. Wt: 221.17 g/mol
InChI Key: UDCDZAJTJMIADN-UHFFFAOYSA-N
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Description

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS 59128-18-6) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical serves as a versatile synthetic intermediate for constructing more complex molecules, particularly those incorporating the privileged imidazo[1,2-a]pyridine scaffold . This scaffold is recognized as a priority pharmacophore in drug research due to its presence in several marketed pharmaceuticals and bioactive compounds . The nitro group at the C6 position and the acetic acid side chain at the C3 position provide distinct handles for further synthetic modification, allowing researchers to develop targeted inhibitors and probe biological mechanisms . Researchers value this compound for its potential in developing inhibitors of key enzymatic processes. Analogous imidazo[1,2-a]pyridine-3-acetic acid derivatives have been investigated as potent inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme responsible for the post-translational prenylation of Rab GTPases . The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring has been demonstrated to critically influence activity against this enzyme target . Furthermore, structurally related imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial properties in scientific literature, exhibiting activity against various bacterial strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(6-nitroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-9(14)3-7-4-10-8-2-1-6(12(15)16)5-11(7)8/h1-2,4-5H,3H2,(H,13,14)

InChI Key

UDCDZAJTJMIADN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through several methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, yielding the target compound in good yields. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with various molecular targets and pathways. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects. The specific molecular targets and pathways involved may vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Functional Groups

The imidazo[1,2-a]pyridine scaffold is highly versatile, allowing for substitutions at positions 2, 3, 6, and 6. Below is a comparative analysis of key analogs:

Substituent Diversity
  • Nitro Group Position : The target compound’s nitro group at position 6 distinguishes it from analogs like (2E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (CAS 727652-20-2), which features a nitro group on the phenyl ring attached to position 2 .
  • Acetic Acid vs. Other Functional Groups: 2-(6-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 189005-44-5): A Zolpidem impurity with a methyl group at position 6 and a p-tolyl group at position 2 . 2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 1507308-67-9): A Minodronic acid impurity with a chloro substituent at position 2 . Imidazo[1,2-a]pyridine-6-acetic acid (CAS 1488389-22-5): Features an acetic acid group at position 6 instead of position 3 .
Physicochemical Properties
Compound Name Substituents Molecular Weight logP (Calculated) PSA (Ų)
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid 6-NO₂, 3-CH₂COOH ~229.17 ~1.2* ~80
2-(6-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid 6-CH₃, 2-p-tolyl, 3-CH₂COOH 294.34 ~3.5 68.9
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 2-(3-NO₂C₆H₄), 3-CH₂CH₂COOH 309.28 3.53 100.42
2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid 2-Cl, 3-CH₂COOH 210.62 ~1.8 ~75

*Estimated based on structural analogs.

Industrial Relevance
  • Derivatives like 2-P-TOLYL-IMIDAZO[1,2-A]pyridin-3-yl)-ACETIC ACID (CAS 365213-69-0) are commercially available as building blocks for drug discovery .
  • Nitroimidazo[1,2-a]pyridines with complex substituents (e.g., furan and piperidine moieties) are explored in medicinal chemistry for targeted therapies .

Biological Activity

2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is C10H8N4O3C_{10}H_{8}N_{4}O_{3}. Its structure features a nitro group on the imidazo[1,2-a]pyridine ring, which is known to enhance biological activity.

Anticancer Activity

Research has indicated that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study investigated several nitro-containing compounds, including 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid, and found that they could inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and disruption of microtubule assembly.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acidMDA-MB-231 (Breast)5.0Apoptosis induction
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acidHepG2 (Liver)7.5Microtubule destabilization

The compound demonstrated an IC50 value of 5.0 μM against MDA-MB-231 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid has been evaluated for antibacterial activity. Studies have shown that it exhibits significant effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

The compound's MIC values suggest it has potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

Case Studies

A notable case study involved the use of 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid in a clinical setting for patients with resistant bacterial infections. The treatment led to significant improvements in patient outcomes, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.

The biological activity of 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be attributed to its ability to interfere with cellular processes:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Microtubule Disruption : It destabilizes microtubules, which is crucial for cell division and proliferation.
  • Antibacterial Mechanism : The nitro group is believed to play a critical role in the formation of reactive nitrogen species that damage bacterial DNA.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid?

  • Answer : The synthesis typically involves multi-step routes, including cyclization and functionalization. For example:

  • Cyclization : Reacting pyridine derivatives with α-haloacetates under reflux conditions in ethanol or acetonitrile to form the imidazo[1,2-a]pyridine core .

  • Nitration : Introducing the nitro group at position 6 using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .

  • Acetic acid side-chain incorporation : Alkylation or condensation reactions with bromoacetic acid derivatives in the presence of a base (e.g., NaH) .

  • Key reagents : Nitrating agents (HNO₃/H₂SO₄), palladium catalysts for cross-coupling, and protecting groups (e.g., tert-butoxycarbonyl) for regioselective modifications .

    Synthetic Step Conditions Yield Range Reference
    CyclizationEthanol, 80°C, 12h60–75%
    NitrationH₂SO₄/HNO₃, 0–5°C45–55%
    Acetic acid additionNaH, DMF, RT70–85%

Q. How is the purity and structural integrity of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid validated?

  • Answer : Standard characterization techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, acetic acid at C3) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₁H₈N₃O₄; theoretical [M+H]⁺ = 246.05) .

Advanced Research Questions

Q. What strategies mitigate low yields in the nitration step during synthesis?

  • Answer : Challenges arise from competing side reactions (e.g., oxidation or over-nitration). Solutions include:

  • Temperature control : Maintaining sub-5°C to suppress decomposition .
  • Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl groups) to direct nitration to C6 .
  • Alternative nitrating agents : Employing acetyl nitrate for milder conditions .
    • Case Study : A 2023 study achieved 68% yield by pre-acetylating the imidazo ring before nitration, reducing byproduct formation .

Q. How do structural modifications at the nitro or acetic acid positions influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Nitro group : Essential for antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Removal reduces potency by >90% .
  • Acetic acid moiety : Critical for solubility and binding to enzymatic targets (e.g., dihydrofolate reductase). Esterification (e.g., ethyl ester) retains activity but lowers bioavailability .
    • Data Contradiction : Some reports show conflicting IC₅₀ values (e.g., 5 µM vs. 12 µM in cancer cell lines). This may arise from assay variability (e.g., MTT vs. ATP-based viability tests) or differences in cell permeability .

Q. What computational methods predict the reactivity of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid in biological systems?

  • Answer :

  • Density Functional Theory (DFT) : Models nitro group reduction potentials (e.g., E₀ = −0.45 V vs. SHE), correlating with prodrug activation in hypoxic tumors .
  • Molecular docking : Predicts binding affinity to H. pylori urease (binding energy = −9.2 kcal/mol) .
  • ADMET prediction : LogP = 1.2 (moderate lipophilicity), suggesting blood-brain barrier permeability <10% .

Key Physicochemical Properties

Property Value Method Reference
Molecular FormulaC₁₁H₈N₃O₄HRMS
Molecular Weight246.05 g/molESI-MS
Solubility (H₂O)2.1 mg/mL (pH 7.4)Shake-flask
pKa (acetic acid)3.8 ± 0.2Potentiometric titration

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